Cibenzoline succinate is classified as a Class I antiarrhythmic agent. [] In the context of scientific research, it serves as a valuable tool for studying cardiac electrophysiology, particularly the mechanisms underlying arrhythmias. [] Cibenzoline succinate is utilized in experimental settings to induce and investigate the characteristics of specific types of arrhythmias, aiding in the development and evaluation of novel antiarrhythmic therapies.
Cibenzoline succinate belongs to the class of compounds known as succinates, which are esters or salts formed from succinic acid. It is specifically classified as a pharmaceutical compound due to its therapeutic uses, particularly in managing heart rhythm disorders. The compound is synthesized from precursors like benzophenone and involves various chemical reactions that enhance its efficacy and stability.
The synthesis of cibenzoline succinate involves several key steps:
The synthesis can be optimized by controlling the reaction temperature (typically between 10°C and 30°C) and the molar ratios of reactants, which significantly affect the yield and purity of the final product .
Cibenzoline succinate has a complex molecular structure characterized by:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide insights into the functional groups present and their spatial arrangements .
Cibenzoline succinate participates in various chemical reactions:
These reactions are essential for understanding how cibenzoline succinate behaves in biological systems and how it can be modified for enhanced therapeutic effects .
Cibenzoline succinate primarily acts as an antiarrhythmic agent by blocking specific potassium channels in cardiac tissues. This action leads to:
This mechanism is crucial for its therapeutic effects in treating arrhythmias, making it a valuable compound in cardiology.
The physical and chemical properties of cibenzoline succinate include:
These properties are essential for determining how cibenzoline succinate can be effectively administered and utilized in clinical settings .
Cibenzoline succinate has several significant applications:
Through these applications, cibenzoline succinate continues to play a vital role in both therapeutic and research contexts within the pharmaceutical industry.
Cibenzoline succinate (CAS 100678-32-8) is a crystalline salt formed by the reaction of cibenzoline free base (C₁₈H₁₈N₂) and succinic acid (C₄H₆O₄). The resulting compound has the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.44 g/mol. Its structural uniqueness lies in the cyclopropane ring flanked by two phenyl groups, connected to a 4,5-dihydro-1H-imidazole moiety, with succinic acid providing ionic stabilization [3] [8]. The succinate salt form significantly enhances aqueous solubility (≥5 mg/mL) compared to the hydrophobic free base, facilitating pharmaceutical formulation [5] [8]. This salt formation does not alter the primary pharmacophore but optimizes drug delivery.
Table 1: Key Physicochemical Properties of Cibenzoline Succinate
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 380.44 g/mol | Calculated |
Melting Point | 165°C | Differential Scanning Calorimetry |
Water Solubility | ≥5 mg/mL | Equilibrium solubility (pH 1-6.8) |
pKa (Basic Group) | 12.1 | Potentiometric titration |
Crystal System | White to off-white solid | Visual/Powder XRD |
Stability | Light-sensitive | Forced degradation studies |
The crystalline structure, validated via powder X-ray diffraction (PXRD), shows distinct peaks at 2θ angles characteristic of a defined monoclinic lattice. This crystalline consistency is crucial for batch-to-batch reproducibility in manufacturing. Stability assessments indicate sensitivity to light, necessitating protective packaging during storage (recommended at 2–8°C) [5] [7]. The high pKa (12.1) reflects the strong basicity of the imidazoline nitrogen, influencing its ionization state across physiological pH ranges [4].
The synthesis of cibenzoline succinate involves two critical stages: (1) preparation of the racemic cibenzoline free base, and (2) chiral resolution to isolate the therapeutically preferred (-)-enantiomer, followed by salt formation. The free base is synthesized via cyclopropanation of stilbene derivatives, followed by imidazoline ring formation [1] . Due to the chiral cyclopropane core, enantiomeric separation is essential, as the (-)-isomer exhibits superior antiarrhythmic activity and metabolic stability [7].
Modern patent innovations (e.g., EP3858816A1, WO2020067683A1) disclose optimized chiral resolution using L-(+)-tartaric acid as a resolving agent. The racemic free base is combined with L-(+)-tartaric acid in solvents like acetonitrile-methanol (3:1 v/v), yielding diastereomeric salts. Subsequent recrystallization enriches the (-)-cibenzoline tartrate, which is then basified to recover the enantiomerically pure free base. This is reacted with succinic acid in ethyl acetate to precipitate (-)-cibenzoline succinate [1] .
Table 2: Key Optimization Techniques in Cibenzoline Succinate Synthesis
Process Stage | Innovation | Impact |
---|---|---|
Chiral Resolution | L-(+)-Tartaric acid in acetonitrile-methanol | ≥99% enantiomeric excess (ee) |
Salt Formation | Succinic acid in ethyl acetate | High yield (≥85%), high purity |
Crystallization Control | Anti-solvent addition (n-hexane) | Uniform particle size distribution |
Purification | Washing with methyl tert-butyl ether (MTBE) | Reduces residual solvent to <50 ppm |
Critical process parameters include temperature control during succinate salt formation (maintained at 0–5°C to prevent amorphous forms) and solvent selection. For example, methyl tert-butyl ether (MTBE) effectively removes hydrophobic impurities without dissolving the product [1] . These refinements address historical challenges in achieving high optical purity and crystallinity, ensuring compliance with International Council for Harmonisation (ICH) guidelines for pharmaceutical salts.
Cibenzoline succinate is classified as BDDCS Class 3, based on its high solubility and low permeability. This classification is derived from two key parameters:
BDDCS Class 3 Implications:
This classification aligns with observed clinical behavior: rapid dissolution in gastric fluid, variable bioavailability (≈86%), and dependence on renal function for clearance [4] [9]. Unlike Biopharmaceutics Classification System (BCS) class assignments (which use permeability extent), BDDCS leverages metabolism as a surrogate for permeability rate, providing a more accurate framework for predicting cibenzoline’s in vivo performance [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7